

# Inter-laboratory comparison of Acesulfame K quantification in standard reference materials

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## Compound of Interest

Compound Name: Acesulfame

Cat. No.: B1210027

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An objective comparison of analytical performance in the quantification of **Acesulfame K** is crucial for ensuring the accuracy and reliability of measurements across different laboratories. This guide provides a framework for an inter-laboratory comparison study, presenting data in a standardized format, detailing experimental protocols, and visualizing the workflow. The focus is on the quantification of **Acesulfame K** (Ace-K) in a certified reference material (CRM), a common practice in proficiency testing (PT) to assess laboratory performance.

## Data Presentation: Inter-laboratory Comparison Results for Acesulfame K Quantification

The following table summarizes hypothetical but realistic results from an inter-laboratory comparison for the quantification of **Acesulfame K** in a powdered soft drink certified reference material. The assigned value for the CRM is 150.0 mg/kg with a standard uncertainty of 2.5 mg/kg.

Laboratory ID	Reported Concentration (mg/kg)	Mean (mg/kg)	Standard Deviation (mg/kg)	z-score	Method
Lab 01	148.5, 150.1, 149.2	149.3	0.8	-0.3	HPLC-UV
Lab 02	155.2, 154.8, 155.5	155.2	0.4	2.1	HPLC-DAD
Lab 03	145.0, 144.5, 145.5	145.0	0.5	-2.0	LC-MS/MS
Lab 04	151.2, 150.8, 151.0	151.0	0.2	0.4	HPLC-UV
Lab 05	139.8, 140.5, 140.1	140.1	0.4	-4.0	HPLC-UV
Lab 06	149.5, 148.9, 149.2	149.2	0.3	-0.3	Ion Chromatography
Lab 07	152.5, 153.1, 152.8	152.8	0.3	1.1	HPLC-DAD
Lab 08	147.9, 148.3, 148.1	148.1	0.2	-0.8	qNMR
Lab 09	150.5, 149.9, 150.2	150.2	0.3	0.1	HPLC-UV
Lab 10	158.0, 157.5, 158.5	158.0	0.5	3.2	HPLC-UV

Note: The z-score is calculated according to the formula:  $z = (x - X) / \sigma$ , where  $x$  is the participant's result,  $X$  is the assigned value (150.0 mg/kg), and  $\sigma$  is the standard deviation for proficiency assessment (in this example, 2.5 mg/kg). A z-score between -2 and 2 is generally considered satisfactory.

## Experimental Protocols

A detailed methodology is critical for the reproducibility and comparison of results. Below are representative experimental protocols for the quantification of **Acesulfame K**.

## Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of **Acesulfame K** in various food matrices.

### 1. Standard and Sample Preparation:

- **Standard Stock Solution (1000 mg/L):** Accurately weigh 100 mg of **Acesulfame K** reference standard (available from suppliers like Sigma-Aldrich or as USP/EP reference standards) and dissolve in 100 mL of deionized water.[1]
- **Working Standard Solutions:** Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 mg/L) by diluting the stock solution with the mobile phase.
- **Sample Preparation:** Accurately weigh 1 g of the homogenized CRM powder. Dissolve in 50 mL of deionized water with the aid of ultrasonication for 15 minutes. Dilute to 100 mL with deionized water. Filter the solution through a 0.45 µm syringe filter before injection.[2]

### 2. Chromatographic Conditions:

- **Instrument:** High-Performance Liquid Chromatograph with a UV detector.
- **Column:** C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- **Mobile Phase:** Isocratic elution with a mixture of methanol and 0.02 mol/L ammonium acetate solution (5.5:94.5, v/v).
- **Flow Rate:** 0.8 mL/min.
- **Column Temperature:** 30 °C.
- **Injection Volume:** 20 µL.
- **Detection:** UV at 230 nm.

### 3. Quantification:

- Construct a calibration curve by plotting the peak area of the working standards against their concentration.
- Quantify the **Acesulfame K** concentration in the sample by comparing its peak area to the calibration curve.

## Alternative Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher selectivity and sensitivity, especially in complex matrices, LC-MS/MS can be employed.

### 1. Standard and Sample Preparation:

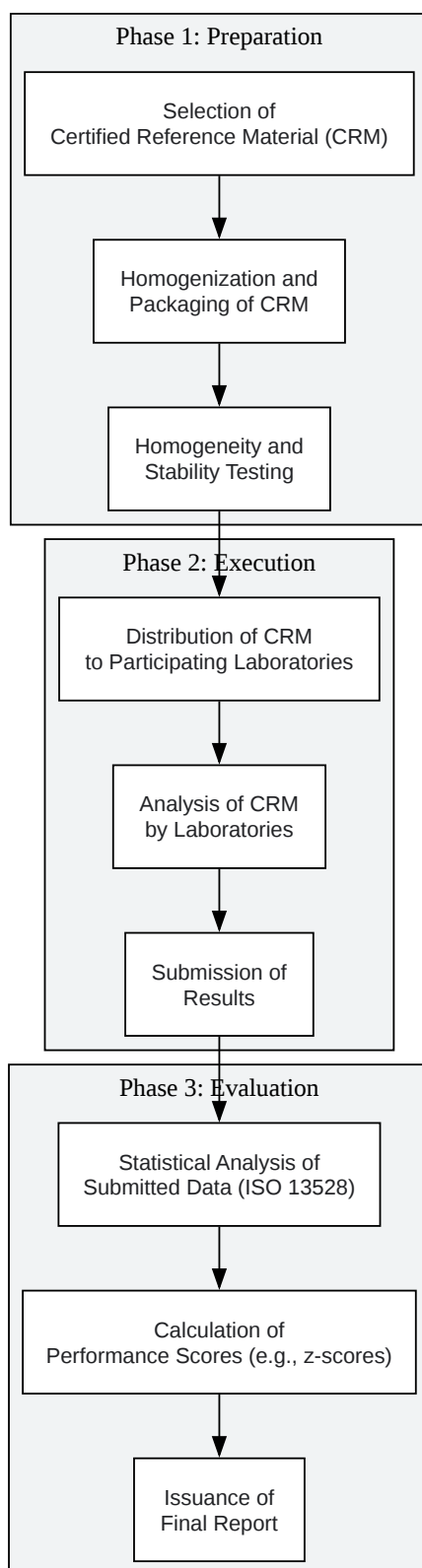
- Follow the same procedure as for the HPLC-UV method. Further dilution may be necessary to fall within the linear range of the mass spectrometer.

### 2. LC-MS/MS Conditions:

- LC System: A suitable UHPLC or HPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m particle size).
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- MRM Transitions: Monitor the transition for **Acesulfame K** (e.g., m/z 162  $\rightarrow$  82).

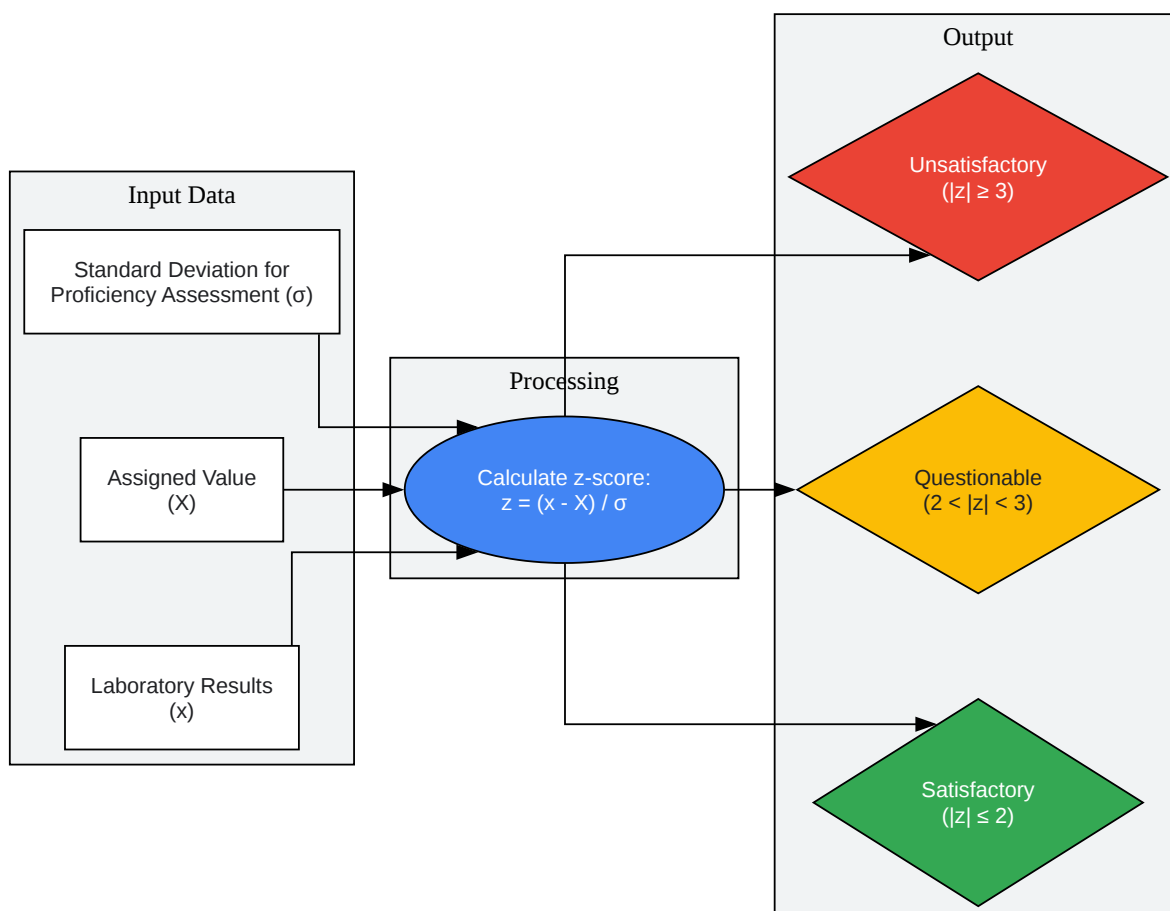
## Workflow and Process Visualization

The following diagrams illustrate the key processes in an inter-laboratory comparison study.



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Caption: Workflow of an inter-laboratory comparison study.



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## References

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